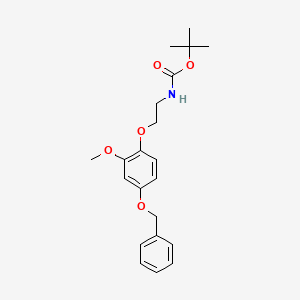

N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine

Description

Properties

IUPAC Name |

tert-butyl N-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5/c1-21(2,3)27-20(23)22-12-13-25-18-11-10-17(14-19(18)24-4)26-15-16-8-6-5-7-9-16/h5-11,14H,12-13,15H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSMAJTWRPWLBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Bromoethylamine Intermediate

A direct method involves reacting 4-benzyloxy-2-methoxyphenol with a bromoethylamine derivative. The phenol is deprotonated using a mild base (e.g., potassium carbonate) in dimethylformamide (DMF), enabling nucleophilic attack on 2-bromoethylamine hydrobromide to form the phenoxyethylamine backbone. This route typically achieves moderate yields (50–65%) due to competing elimination reactions.

Key Conditions :

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction offers superior regiocontrol by coupling Boc-protected ethanolamine (N-tert-butyloxycarbonyl-2-aminoethanol ) with 4-benzyloxy-2-methoxyphenol . Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the hydroxyl group of ethanolamine is activated for etherification.

Typical Protocol :

-

Boc-ethanolamine (1.2 equiv), phenol (1.0 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv)

-

Solvent: THF

-

Temperature: 0°C to room temperature

Boc Protection of the Primary Amine

tert-Butyloxycarbonylation Using Boc Anhydride

The amine group in 2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Optimal conditions use dichloromethane (DCM) as the solvent and diisopropylethylamine (DIEA) to scavenge HCl.

Procedure :

Alternative Protection via Boc-Oxysuccinimide

For moisture-sensitive substrates, Boc-Oxysuccinimide (Boc-OSu) is employed in aqueous-organic biphasic systems. This method avoids strong bases, making it suitable for acid-labile compounds.

Example :

-

Ethylamine derivative (1.0 equiv), Boc-OSu (1.05 equiv)

-

Solvent: Dioxane/water (4:1)

-

pH: 8.5–9.0 (adjusted with NaOH)

Integrated Routes and Comparative Analysis

Route Optimization Insights

-

Mitsunobu vs. Nucleophilic Substitution : The Mitsunobu method outperforms direct substitution in yield and purity, albeit at higher reagent cost.

-

Boc Protection : Boc₂O in DCM with DIEA is preferred for scalability, while Boc-OSu is reserved for sensitive substrates.

Challenges and Mitigation Strategies

Byproduct Formation in Etherification

Competing O-alkylation or N-alkylation may occur during phenoxyethylamine synthesis. Using a large excess of phenol (1.5–2.0 equiv) suppresses N-alkylation.

Boc Group Stability

The Boc group is susceptible to acidic conditions. Post-protection steps (e.g., chromatography) must avoid trifluoroacetic acid (TFA) or HCl.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine can undergo various chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxy or benzyloxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine involves its interaction with specific molecular targets. The Boc group protects the amine during reactions, allowing selective modifications. The phenoxy and benzyloxy groups can participate in various chemical interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine with structurally related compounds:

| Compound Name | Structural Features | Biological Activity/Applications | Unique Properties |

|---|---|---|---|

| This compound | Boc-protected amine; benzyloxy and methoxy groups on phenoxy ring; ethylamine backbone. | Potential use in peptide synthesis or as a pharmacological precursor (inference). | Enhanced stability due to Boc group; altered solubility/reactivity from oxygen substituents . |

| 4-Tert-Butylaniline () | Aniline derivative with para tert-butyl group. | Used in dyes; exhibits potential neuroactivity. | Simpler structure with fewer substituents; lacks amine protection . |

| 4-tert-Butoxy-benzylamine () | Benzylamine with para tert-butoxy group. | Applications in organic synthesis; modified solubility profile. | tert-Butoxy group increases steric hindrance and solubility compared to benzylamine . |

| 2-(4-Methoxyphenyl)ethylamine () | Ethylamine with para methoxy group. | Studied for neurological activity (e.g., serotonin receptor modulation). | Lacks Boc protection and benzyloxy group; simpler metabolic pathway . |

| N-(tert-Butyl)-2-(2-formyl-4-methylphenoxy)acetamide () | Acetamide with tert-butyl group, formyl, and methyl substituents. | Investigated for enzyme inhibition or material science applications. | Amide functionality alters reactivity compared to amines; formyl group enables cross-linking . |

Key Differentiators

Protective Groups : The Boc group in the target compound distinguishes it from unprotected amines like 4-tert-Butylaniline or 2-(4-Methoxyphenyl)ethylamine, enabling controlled deprotection in synthetic workflows .

Reactivity Profiles: Unlike amide derivatives (e.g., N-(tert-Butyl)-2-(2-formyl-4-methylphenoxy)acetamide), the ethylamine backbone and oxygen substituents may favor nucleophilic reactions or hydrogen bonding .

Research Findings and Implications

- Stability and Solubility : The tert-butoxy and benzyloxy groups in related compounds improve solubility in organic solvents, a trait likely shared by the target compound . However, the Boc group may reduce metabolic degradation, extending half-life in vivo .

- Biological Activity : While 2-(4-Methoxyphenyl)ethylamine shows serotoninergic activity, the target compound’s additional substituents could modulate receptor affinity or introduce new pharmacological effects .

- Synthetic Utility : The Boc-protected amine is advantageous in multi-step syntheses, contrasting with reactive primary amines like benzylamine or 4-tert-Butylaniline .

Biological Activity

N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine is a synthetic organic compound notable for its complex structure and potential biological activities. It features a tert-butyloxycarbonyl (Boc) protective group, which is commonly utilized in peptide synthesis. The presence of benzyloxy and methoxy groups enhances its lipophilicity, suggesting potential interactions with biological targets relevant to pharmacology.

- Molecular Formula : C21H27NO5

- Molecular Weight : 373.449 g/mol

- Structural Characteristics : The compound includes a Boc group, which protects amine functionalities, and two aromatic substituents that contribute to its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the context of enzyme inhibition and receptor modulation. Compounds with similar structural motifs have been investigated for their roles as potential modulators of cannabinoid receptors and other targets within the central nervous system.

Research suggests that the compound may interact with various biological targets, including:

- Cannabinoid Receptors : Similar compounds have shown affinity for these receptors, indicating a possible pathway for neuropharmacological effects.

- Enzyme Inhibition : The structural features may allow it to inhibit specific enzymes involved in metabolic pathways.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons between this compound and related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Benzyloxy-2-methoxyphenol | Contains similar phenolic groups | Less complex; lacks carbamate functionality |

| N-Boc-phenethylamine | Similar protective group | Simpler structure; primarily used in peptide synthesis |

| 4-Methoxybenzoic acid derivatives | Similar methoxy group | Acidic nature; different reactivity profile |

This comparison highlights the unique combination of functional moieties in this compound, which may confer distinct biological properties not found in its analogs.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine, and how do reaction conditions influence yield and purity?

- Answer : The compound can be synthesized via nucleophilic substitution or carbamate coupling. For example, tert-butyloxycarbonyl (Boc) protection of the ethylamine group is typically achieved using Boc anhydride under basic conditions (e.g., triethylamine in dichloromethane). The benzyloxy and methoxyphenoxy moieties are introduced via Williamson ether synthesis, requiring K₂CO₃ or NaH as a base, with KI as a catalyst to enhance reactivity .

- Critical Factors :

- Temperature : Elevated temperatures (70–80°C) improve ether bond formation but may degrade the Boc group.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) favor ether synthesis but may complicate Boc-group stability.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is essential to isolate high-purity product (>95% by HPLC) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer : Use a combination of:

- NMR Spectroscopy : ¹H-NMR to verify aromatic protons (δ 6.8–7.4 ppm for benzyloxy/methoxyphenyl groups) and tert-butyl protons (δ 1.2–1.4 ppm). ¹³C-NMR confirms carbamate carbonyl (δ 155–160 ppm) .

- Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ or [M+Na]⁺ ions.

- FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch of carbamate) and ~1250 cm⁻¹ (C-O-C ether) .

Advanced Research Questions

Q. What experimental strategies address contradictory data in Boc-deprotection efficiency under acidic conditions?

- Answer : Contradictions arise from competing side reactions (e.g., benzyloxy group cleavage or methoxyphenyl degradation). To mitigate:

- Condition Optimization : Use dilute HCl (4M in dioxane) instead of TFA for milder deprotection .

- Monitoring : Track reaction progress via TLC (Rf shift) or in-situ ¹H-NMR to detect premature deprotection or byproducts.

- Stabilization : Add scavengers (e.g., triisopropylsilane) to suppress carbocation formation during Boc removal .

Q. How can researchers resolve ambiguities in biological activity assays caused by structural analogs?

- Answer : Structural analogs (e.g., 2-(4-hydroxy-3-methoxyphenyl)-ethylamine derivatives) may exhibit off-target effects. Strategies include:

- Selective Functionalization : Modify the benzyloxy group (e.g., replace with p-fluorobenzyl) to reduce cross-reactivity .

- Competitive Binding Assays : Use radiolabeled or fluorescent probes to distinguish target vs. analog interactions .

- Computational Docking : Compare binding affinities of the parent compound and analogs to receptors (e.g., GPCRs, kinases) using molecular dynamics simulations .

Q. What methodologies optimize the compound’s stability in aqueous buffers for in vitro studies?

- Answer : The compound’s carbamate and ether bonds are prone to hydrolysis. Solutions:

- pH Control : Maintain buffers at pH 6–7 to minimize hydrolysis. Avoid strongly acidic/basic conditions.

- Lyophilization : Store as a lyophilized powder and reconstitute in anhydrous DMSO immediately before use.

- Antioxidants : Add 0.1% BHT or ascorbic acid to prevent oxidation of the methoxyphenoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.